molecular formula C20H12 B033198 Benzo[k]fluoranthene CAS No. 207-08-9

Benzo[k]fluoranthene

Cat. No.: B033198
CAS No.: 207-08-9
M. Wt: 252.3 g/mol
InChI Key: HAXBIWFMXWRORI-UHFFFAOYSA-N
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Description

Benzo[k]fluoranthene is an organic compound with the chemical formula C({20})H({12}). It is classified as a polycyclic aromatic hydrocarbon (PAH) and forms pale yellow needles or crystals. This compound is poorly soluble in most solvents and impure samples can appear off-white . This compound is known for its potential genotoxic and carcinogenic properties, making it a subject of interest in environmental and health-related studies .

Mechanism of Action

Target of Action

Benzo[k]fluoranthene, also known as Benzo(k)fluoranthene, is an organic compound classified as a polycyclic aromatic hydrocarbon (PAH) Like other pahs, it is known to interact with organic matter .

Mode of Action

It is known that pahs, including this compound, can interact with organic matter and may have potential mutagenic effects .

Biochemical Pathways

It is known that pahs can be degraded by a broad range of microbes, including bacteria, fungi, and algae, under both aerobic and anaerobic conditions . This degradation process involves catabolic enzymes encoded by microbial genetic makeup .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is characterized by its very low solubility, and it will volatilize slowly once dissolved . It is poorly soluble in most solvents, including water, ethanol, and DMSO . This suggests that its bioavailability may be limited.

Result of Action

It is known that pahs, including this compound, can have toxic, carcinogenic, and mutagenic properties .

Action Environment

The action of this compound is influenced by environmental factors. It is a solid at 20°C with very low volatility . It will volatilize slowly once dissolved and adsorbs very strongly to organic matter . When present in soil, this compound will volatilize and solubilize very slowly . Once the source has disappeared, the adsorbed this compound will take a very long time to disappear, being released in its gaseous or dissolved forms .

Safety and Hazards

Benzo(k)fluoranthene is classified as a carcinogen . It is advised to avoid release to the environment, avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection . If exposed or concerned, it is recommended to get medical advice/attention .

Future Directions

The electrochemical properties of Benzo[k]Fluorenthene were investigated using a glassy carbon electrode . A new electroanalytical method has been proposed to quantify Benzo[k]Fluorenthene . In addition, the chromatographic and spectroscopic properties of Benzo[k]Fluorenthene were examined, and the results obtained were compared with the electroanalytical method .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(k)fluoranthene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular Friedel-Crafts cyclization, which involves the use of Lewis acids such as aluminum chloride (AlCl(_{3})) to facilitate the formation of the polycyclic structure . Another approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic aromatic system .

Industrial Production Methods

it can be found as a byproduct in the production of coal tar, coal tar pitch, creosote, bitumen, and asphalt . These materials are often processed to extract various PAHs, including benzo(k)fluoranthene.

Chemical Reactions Analysis

Types of Reactions

Benzo[k]fluoranthene undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO({3})).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride (LiAlH(_{4})) can be used.

    Substitution: Electrophilic substitution reactions are common, where an electrophile replaces a hydrogen atom in the aromatic ring. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO({3}))

    Reduction: Lithium aluminum hydride (LiAlH(_{4}))

    Substitution: Halogens (chlorine, bromine), nitric acid

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the aromatic ring.

Comparison with Similar Compounds

Benzo[k]fluoranthene is closely related to other polycyclic aromatic hydrocarbons, including:

  • Benzo(a)fluoranthene
  • Benzo(b)fluoranthene
  • Benzo(e)fluoranthene
  • Benzo(j)fluoranthene

These compounds share similar structures and properties but differ in their specific arrangements of aromatic rings . This compound is unique in its specific ring structure and its particular set of chemical and physical properties.

Properties

IUPAC Name

benzo[k]fluoranthene
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InChI

InChI=1S/C20H12/c1-2-6-15-12-19-17-10-4-8-13-7-3-9-16(20(13)17)18(19)11-14(15)5-1/h1-12H
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InChI Key

HAXBIWFMXWRORI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=CC2=C1
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Molecular Formula

C20H12
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DSSTOX Substance ID

DTXSID0023909
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Molecular Weight

252.3 g/mol
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Physical Description

Benzo[k]fluoranthene appears as pale yellow needles or yellow crystalline solid. (NTP, 1992), Pale yellow to yellow solid; [CAMEO] Fine yellow crystals; [MSDSonline], YELLOW CRYSTALS.
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Boiling Point

896 °F at 760 mmHg (NTP, 1992), 480 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 8.0X10-4 mg/L at 25 °C, In water, 0.00076 ppm at 25 °C, Soluble in ethanol, benzene, and acetic acid., Solubility in water: none
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Vapor Pressure

9.59e-11 mmHg at 77 °F (NTP, 1992), 9.65X10-10 mm Hg at 25 °C
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Color/Form

Yellow prisms from hexane or acetic acid, Yellow plates from alcohol; needles from acetic acid

CAS No.

207-08-9
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Melting Point

423 °F (NTP, 1992), 217 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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